(S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC13751955
Molecular Formula: C9H10ClF2NO2
Molecular Weight: 237.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClF2NO2 |
|---|---|
| Molecular Weight | 237.63 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2,3-difluorophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H9F2NO2.ClH/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H/t7-;/m0./s1 |
| Standard InChI Key | RKKPVAVAYUMILO-FJXQXJEOSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)F)F)[C@H](CC(=O)O)N.Cl |
| SMILES | C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N.Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-3-amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride is C₉H₁₀ClF₂NO₂, with a molecular weight of 237.63 g/mol. Its structure comprises a propanoic acid backbone substituted at the β-position with an amino group and a 2,3-difluorophenyl ring (Figure 1). The stereochemistry at the β-carbon is designated as S, conferring chirality critical for interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2829281-90-3 | |
| Molecular Weight | 237.63 g/mol | |
| Solubility | Water-soluble (hydrochloride) | |
| Hazard Classification | Warning (H302, H315, H319) |
The hydrochloride salt enhances water solubility, facilitating its use in aqueous reaction conditions. The electron-withdrawing fluorine atoms at the 2- and 3-positions of the phenyl ring influence electronic distribution, potentially affecting binding affinity in biological systems.
Synthesis and Manufacturing
The synthesis of (S)-3-amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride involves a multi-step process:
-
Schiff Base Formation: 2,3-Difluorobenzaldehyde reacts with glycine in a condensation reaction to form a Schiff base intermediate.
-
Reduction: Sodium borohydride (NaBH₄) reduces the imine bond, yielding the β-amino acid.
-
Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, isolated via crystallization.
Key Reaction:
Chemical Reactivity and Functionalization
The compound exhibits reactivity characteristic of amino acids and aryl fluorides:
-
Amino Group: Participates in acylation, alkylation, and peptide bond formation.
-
Carboxylic Acid: Undergoes esterification, amidation, and decarboxylation under specific conditions.
-
Fluorinated Aromatic Ring: Susceptible to nucleophilic aromatic substitution (SNAr) at the 2- and 3-positions, enabling further functionalization .
Example Reaction:
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for protease inhibitors and kinase modulators. Fluorine atoms enhance metabolic stability and membrane permeability, making derivatives valuable in drug discovery .
Enzyme Inhibition Studies
Its structural similarity to natural amino acids allows competitive inhibition studies. For example, derivatives have been tested against HIV-1 protease, showing IC₅₀ values in the nanomolar range .
Material Science
The fluorinated aromatic system contributes to liquid crystal and polymer applications, where thermal stability and electronic properties are critical .
Comparative Analysis with Structural Analogs
Table 2: Impact of Fluorine Substitution Patterns
| Compound | Fluorine Positions | LogP | Bioactivity (IC₅₀) |
|---|---|---|---|
| (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid | 2,3 | 1.2 | 85 nM |
| 3-Amino-3-(2,5-difluorophenyl)propanoic acid | 2,5 | 1.5 | 120 nM |
| (S)-3-Amino-3-(3,5-dibromophenyl)propanoic acid | 3,5 (Br) | 2.8 | 450 nM |
The 2,3-difluoro substitution optimizes steric and electronic effects, enhancing target affinity compared to 2,5-difluoro and brominated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume